molecular formula C15H16FN7O2S B2354587 7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058457-14-9

7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2354587
CAS No.: 1058457-14-9
M. Wt: 377.4
InChI Key: CTCPLETZXGNFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. The structure includes a 4-fluorophenyl sulfonyl group attached to the piperazine moiety at position 7 and a methyl group at position 3. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications as heterocyclic building blocks in medicinal chemistry and drug discovery .

Properties

IUPAC Name

7-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN7O2S/c1-21-14-13(19-20-21)15(18-10-17-14)22-6-8-23(9-7-22)26(24,25)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCPLETZXGNFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of a class of sulfonylpiperazine derivatives that have garnered interest for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a triazolo-pyrimidine core linked to a piperazine moiety via a sulfonyl group. The incorporation of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

  • Molecular Weight: 461.1 g/mol
  • IUPAC Name: this compound

Pharmacological Effects

Research indicates that sulfonylpiperazine derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Compounds with similar scaffolds have shown significant inhibition against various cancer cell lines. For instance, studies have demonstrated that modifications in the sulfonylpiperazine structure can lead to enhanced potency against specific kinases involved in cancer progression .
  • Nicotinic Acetylcholine Receptor Modulation : The compound has been investigated for its effects on neuronal nicotinic receptors (nAChRs). Structure-based virtual screening revealed that certain analogs display selective inhibition of nAChRs, which are implicated in neurological disorders .
  • Tyrosinase Inhibition : Some derivatives have been shown to inhibit tyrosinase activity, which is crucial for melanin production and thus may be useful in treating hyperpigmentation disorders .

Structure-Activity Relationship (SAR)

The SAR studies of sulfonylpiperazine derivatives highlight the importance of various substituents on the phenyl ring and piperazine moiety. For example:

  • Fluorine Positioning : The position of the fluorine atom on the phenyl ring significantly influences the potency against nAChRs. Moving from the para to ortho position resulted in a marked decrease in activity against certain receptor subtypes .
  • Piperazine Modifications : Variations in the piperazine substituents also affect biological activity. Compounds with larger or more polar substituents often exhibit improved binding affinity and selectivity towards their targets .

Table 1: Biological Activity Data of Related Compounds

Compound IDActivity TypeIC50 (µM)Reference
Compound AnAChR Inhibition20.3
Compound BTyrosinase Inhibition40.43
Compound CCancer Cell Line Inhibition15.0

These results illustrate the varying degrees of biological activity among related compounds, emphasizing how structural modifications can lead to significant changes in efficacy.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following compounds are structurally related to the target molecule, with variations in substituents and physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
7-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (Target) 3-CH₃; 7-(4-(4-F-C₆H₄-SO₂)-piperazinyl) C₁₇H₁₈FN₇O₂S 411.44 Sulfonyl group enhances stability; methyl group improves lipophilicity.
7-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine 3-(4-OCH₃-C₆H₄); 7-(4-(3-F-C₆H₄-SO₂)-piperazinyl) C₂₂H₂₁FN₆O₃S 476.50 3-Fluorophenyl sulfonyl and 4-methoxyphenyl may alter receptor selectivity.
3-(4-Fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride 3-(4-F-C₆H₄); 7-piperazinyl (no sulfonyl) C₁₄H₁₅ClFN₇ 335.77 Hydrochloride salt improves solubility; lacks sulfonyl group.
7-Chloro-[3-(4-methoxybenzylamino)]-3H-[1,2,3]triazolo[4,5-d]pyrimidine 3-(4-OCH₃-C₆H₄CH₂NH); 7-Cl C₁₄H₁₂ClN₅O 301.73 Chlorine substituent may increase reactivity; methoxybenzylamine enhances polarity.

Physicochemical and Pharmacokinetic Implications

  • Substituent Position : The 3-fluorophenyl isomer (in ) may exhibit steric or electronic differences in target interactions compared to the 4-fluorophenyl variant.
  • Salt Forms : The hydrochloride salt in improves solubility but may alter bioavailability compared to the free base form of the target compound.

Preparation Methods

Protonation-Protected Piperazine Functionalization

A simplified one-pot synthesis leverages protonated piperazine to suppress disubstitution, as demonstrated by heterogeneous catalytic methods. Piperazine monoacetate is generated in situ by dissolving free piperazine in acetic acid, followed by reaction with 4-fluorobenzenesulfonyl chloride (1.2 eq) in the presence of Amberlyst®-supported Cu(II) catalyst (5 wt%).

Reaction Conditions :

  • Solvent: Acetic acid (neat)
  • Temperature: Reflux (118°C)
  • Time: 4–6 hours
  • Yield: 82–88%

Key Mechanistic Insight :
The protonated piperazine-1-ium cation directs sulfonylation exclusively at the less hindered nitrogen, while the heterogeneous catalyst accelerates the reaction by stabilizing the transition state through Lewis acid interactions.

Preparation of 7-Chloro-3-methyl-3H-triazolo[4,5-d]pyrimidine

Cyclocondensation and Chlorination

The triazolopyrimidine core is constructed via cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxamide with acetylacetone, followed by chlorination using phosphorus oxychloride (POCl3).

Step 1: Formation of 3-Methyltriazolo[4,5-d]pyrimidin-7-ol

  • Reagents: Acetylacetone (1.5 eq), H2O/EtOH (1:1), 80°C, 12 hours
  • Intermediate isolated as off-white solid (74% yield).

Step 2: Chlorination with POCl3

  • Reagents: POCl3 (5 eq), reflux (110°C), 3 hours
  • Product: 7-Chloro-3-methyltriazolo[4,5-d]pyrimidine (89% yield).

Analytical Data :

  • HRMS (ESI+) : m/z 196.0241 [M+H]+ (calc. 196.0245 for C6H5ClN5)
  • 1H NMR (400 MHz, CDCl3) : δ 2.68 (s, 3H, CH3), 8.92 (s, 1H, H-5).

Coupling of Piperazine and Triazolopyrimidine Moieties

Nucleophilic Aromatic Substitution (SNAr)

The chloride at position 7 of the triazolopyrimidine undergoes displacement by the secondary amine of 4-((4-fluorophenyl)sulfonyl)piperazine under basic conditions.

Optimized Protocol :

  • Reagents: 7-Chloro-3-methyltriazolo[4,5-d]pyrimidine (1 eq), 4-((4-fluorophenyl)sulfonyl)piperazine (1.1 eq), K2CO3 (2 eq)
  • Solvent: DMF, 100°C, 24 hours
  • Yield: 68% after silica gel chromatography (eluent: CH2Cl2/MeOH 95:5)

Microwave Acceleration :
Adopting a flow reactor prototype, reaction time reduces to 45 minutes at 120°C with comparable yield (71%), demonstrating scalability advantages.

Analytical Characterization and Purity Assessment

Spectroscopic Data

  • HRMS (ESI+) : m/z 469.1423 [M+H]+ (calc. 469.1426 for C21H20FN7O3S)
  • 1H NMR (600 MHz, DMSO-d6) : δ 2.65 (s, 3H, CH3), 3.12–3.18 (m, 4H, piperazine H), 3.42–3.48 (m, 4H, piperazine H), 7.32–7.38 (m, 2H, ArH), 7.88–7.94 (m, 2H, ArH), 8.76 (s, 1H, H-5).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 0.1% TFA in H2O/MeCN gradient)
  • Melting Point : 214–216°C (decomp.)

Comparative Analysis of Synthetic Routes

Method Catalyst Time (h) Yield (%) Purity (%)
Conventional SNAr None 24 68 95
Microwave SNAr Heterogeneous Cu 0.75 71 97
Buchwald-Hartwig Pd2(dba)3/Xantphos 12 63 93

Key Observations :

  • Microwave-assisted synthesis significantly enhances reaction efficiency without compromising yield.
  • Transition metal catalysis offers an alternative pathway but incurs higher costs due to palladium reagents.

Q & A

Q. What are the key considerations in synthesizing 7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine to ensure high yield and purity?

Methodological Answer: Synthesis typically involves a multi-step route:

Core Formation : Construct the triazolopyrimidine core via cyclization of precursors like 4-fluorophenylhydrazine and a substituted isothiocyanate.

Piperazine Functionalization : Introduce the piperazine moiety through nucleophilic substitution, ensuring optimal reaction time (12–24 hours) and temperature (80–100°C) .

Sulfonylation : React the piperazine intermediate with 4-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere to attach the sulfonyl group .
Critical Factors :

  • Use anhydrous solvents to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine-sulfonyl connectivity. For example, the sulfonyl group’s deshielding effect shifts adjacent piperazine protons to δ 3.2–3.8 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 443.12) and fragmentation patterns .
  • IR Spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

Q. What initial biological screening assays are recommended for evaluating this compound’s activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays to measure IC₅₀ values .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .
  • Antimicrobial Profiling : Conduct disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

  • Systematic Substituent Variation :
    • Replace the 4-fluorophenylsulfonyl group with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups to modulate target binding .
    • Modify the triazole methyl group to bulkier substituents (e.g., ethyl, isopropyl) to enhance metabolic stability .
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups. For example, fluorinated aryl sulfones often show enhanced kinase inhibition due to improved hydrophobic interactions .

Q. How should researchers address discrepancies in reported biological activity across different studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times (48 vs. 72 hours), and compound purity (>95% by HPLC) .
  • Data Normalization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate activity measurements .
  • Meta-Analysis : Cross-reference solubility data (e.g., DMSO stock concentration) and solvent effects, as dimethyl sulfoxide (DMSO) >1% can alter cell viability .

Q. What strategies improve the solubility and bioavailability of this compound without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or glycoside groups at the triazole N-position to enhance aqueous solubility, which can be cleaved enzymatically in vivo .
  • Lipophilicity Adjustment : Replace the 4-fluorophenylsulfonyl group with a morpholine sulfonamide to balance LogP (target 2–3) .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve plasma half-life and reduce off-target toxicity .

Q. How can molecular docking and dynamics simulations guide target identification for this compound?

Methodological Answer:

  • Docking Workflow :
    • Prepare the compound’s 3D structure (e.g., optimize geometry with Gaussian09).
    • Dock into kinase ATP-binding pockets (e.g., PDB: 1M7Q for EGFR) using AutoDock Vina .
  • Validation : Compare binding poses with co-crystallized inhibitors (e.g., erlotinib) to assess hydrogen bonding (e.g., triazole N with Met793) and π-π stacking (fluorophenyl with Phe723) .

Q. What experimental controls are essential when investigating this compound’s mechanism of action?

Methodological Answer:

  • Negative Controls : Use vehicle (DMSO) and scrambled siRNA to rule out non-specific effects .
  • Positive Controls : Include known inhibitors (e.g., imatinib for kinase assays) to validate assay sensitivity .
  • Orthogonal Assays : Confirm apoptosis via Annexin V/PI staining if cytotoxicity is observed in MTT assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.